molecular formula C7H10N2O B1322678 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde CAS No. 624746-78-7

1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde

Cat. No. B1322678
M. Wt: 138.17 g/mol
InChI Key: ZBJQMXMAUUUSKJ-UHFFFAOYSA-N
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Description

The compound "1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their significance in biological systems and their utility in medicinal chemistry as building blocks for various pharmaceuticals.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the condensation of 3-hydroxyamino-3-methylbutan-2-one or 3-ethyl-3-hydroxyamino-pentan-2-one with aldehydes and ammonia can lead to the formation of 1-hydroxy-4-methyl-2,5-dihydroimidazoles, which upon oxidation yield 5-methyl-4H-imidazole 3-oxides . Although the specific synthesis of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

Imidazole derivatives exhibit a variety of molecular structures, often influenced by substituents on the imidazole ring. For example, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates demonstrate diverse supramolecular structures, ranging from one-dimensional chains to three-dimensional frameworks, depending on the nature of the substituents and the presence of hydrogen bonds . The specific molecular structure of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde would likely be influenced by the ethyl and methyl groups and the aldehyde functionality.

Chemical Reactions Analysis

Imidazole derivatives are reactive and can participate in various chemical reactions. For instance, 5-imidazole-carbaldehydes can be used as precursors for the synthesis of other imidazolium derivatives . They can also undergo reactions with different reagents to form benzoxazole, benzothiazole, and benzoimidazole derivatives . The aldehyde group in 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde would be expected to be quite reactive, allowing for further functionalization and the formation of new compounds.

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Organic Synthesis Intermediates : Imidazole compounds are often used as intermediates in organic synthesis, which includes the production of pharmaceuticals, agrochemicals, and dyestuffs .

  • Preparation of Ligands : Imidazole compounds can be used in the preparation of various types of ligands , which are substances that can bind to a central metal atom to form a coordination complex in inorganic chemistry.

  • Pharmaceutical Applications : Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are several commercially available drugs in the market which contain an imidazole ring .

  • Colorimetric Chemosensor : Imidazole compounds can be used in the fabrication of colorimetric chemosensors .

  • Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye : Imidazole compounds can be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes .

  • Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid (4-Imidazoleacrylic Acid) : Imidazole compounds can be used in the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid (4-imidazoleacrylic acid) .

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of EMIC and similar compounds could be in the development of novel drugs.

properties

IUPAC Name

1-ethyl-5-methylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-9-6(2)4-8-7(9)5-10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJQMXMAUUUSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246640
Record name 1-Ethyl-5-methyl-1H-imidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde

CAS RN

624746-78-7
Record name 1-Ethyl-5-methyl-1H-imidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624746-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-methyl-1H-imidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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